molecular formula C16H20N6S B12242878 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine

4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine

Cat. No.: B12242878
M. Wt: 328.4 g/mol
InChI Key: GCEJNXHOIBIDRL-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine involves multiple steps, starting with the preparation of the individual heterocyclic components. The 1,3,4-thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The pyrazolo[1,5-a]pyrimidine ring can be synthesized through the reaction of pyrazole derivatives with appropriate aldehydes or ketones . The final step involves the coupling of these heterocyclic components with piperidine under specific reaction conditions, such as the presence of a base like triethylamine in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is unique due to its combination of the thiadiazole and pyrazolo[1,5-a]pyrimidine rings, which confer a broad spectrum of biological activities

Properties

Molecular Formula

C16H20N6S

Molecular Weight

328.4 g/mol

IUPAC Name

2-ethyl-5-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H20N6S/c1-3-14-19-20-16(23-14)12-5-8-21(9-6-12)15-10-11(2)18-13-4-7-17-22(13)15/h4,7,10,12H,3,5-6,8-9H2,1-2H3

InChI Key

GCEJNXHOIBIDRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C3=CC(=NC4=CC=NN43)C

Origin of Product

United States

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